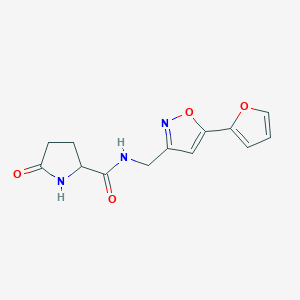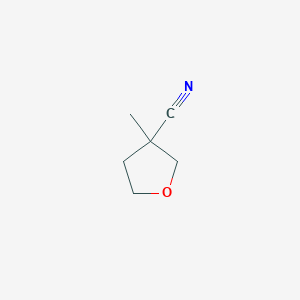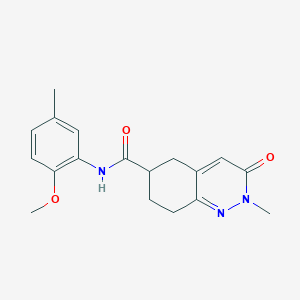![molecular formula C20H17ClN4 B2637434 N-(4-氯苯基)-2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 902010-00-8](/img/structure/B2637434.png)
N-(4-氯苯基)-2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of certain precursors, followed by cyclization . For example, one study described the synthesis of a library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines typically includes a pyrimidine ring fused with a pyrazole ring . The specific structure of “N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” would include these rings, along with the specified substituents.
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound and conditions. In general, these compounds can undergo reactions typical of aromatic heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” would depend on its specific structure. In general, pyrazolo[1,5-a]pyrimidines are expected to have properties typical of aromatic heterocycles .
科学研究应用
合成和结构分析
- 合成技术: 研究重点关注吡唑并[1,5-a]嘧啶衍生物的合成和晶体结构,采用环化和氯化等方法,探索它们的生物活性。例如,5-氯-3-(2,4-二氯苯基)-N-(3-甲氧基苯基)-2-甲基-6-苯基吡唑并[1,5-a]嘧啶-7-胺的合成显示出中等的抗癌活性,突出了该化合物在药物化学中的潜力 (吕九福 等,2015).
- 晶体结构分析: 相关吡唑并[1,5-a]嘧啶的晶体结构已被表征,揭示了在晶态中形成反转二聚体和 π-堆积相互作用。该结构信息对于理解该化合物的化学行为和在生物系统中的潜在相互作用至关重要 (H. Repich 等,2017).
生物和医药应用
- 抗癌活性: 吡唑并[1,5-a]嘧啶的衍生物已被合成并评价其抗癌特性。例如,一些化合物对癌细胞系显示出显着的抗增殖作用,表明它们作为治疗剂的潜力 (Khaled R. A. Abdellatif 等,2014).
- 磷酸二酯酶抑制剂: 一系列 6-苯基吡唑并[3,4-d]嘧啶酮已被描述为环磷酸 GMP 磷酸二酯酶的特异性抑制剂,显示出酶促和细胞活性。这突出了该化合物在治疗心血管疾病和勃起功能障碍中的潜在应用 (B. Dumaitre & N. Dodic,1996).
化学合成应用
- 流动化学: 该化合物的衍生物也已应用于开发合成方法,例如使用流动化学可扩展合成二氨基吡唑。这表明吡唑并[1,5-a]嘧啶衍生物在提高合成效率和可扩展性方面的效用 (Noel S. Wilson 等,2012).
作用机制
The mechanism of action of these compounds often involves interaction with specific protein targets in the cell, leading to modulation of the protein’s activity . For example, some pyrazolo[1,5-a]pyrimidines have been found to inhibit the α-amylase enzyme, which is involved in the breakdown of complex carbohydrates into glucose . By inhibiting this enzyme, these compounds can slow down the digestion and absorption of carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .
In terms of pharmacokinetics, the properties of these compounds, such as their lipophilicity and molecular weight, can influence their absorption, distribution, metabolism, and excretion (ADME) properties . For instance, compounds with a ClogP value less than 4 and molecular weight less than 400 are likely to maintain drug-likeness during lead optimization .
The action of these compounds can also be influenced by environmental factors. For example, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
未来方向
Future research on pyrazolo[1,5-a]pyrimidines could involve further exploration of their synthesis, properties, and potential biological activities. This could include the development of new synthetic methods, investigation of their mechanism of action, and evaluation of their activity against various biological targets .
生化分析
Biochemical Properties
N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound acts as an inhibitor of PKB, thereby modulating the signaling pathways involved in cell proliferation and apoptosis. Additionally, it interacts with other kinases and transcription factors, affecting various cellular processes.
Cellular Effects
N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PKB by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular behavior. Furthermore, the compound impacts cellular metabolism by modulating the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PKB, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/PKB signaling pathway, leading to decreased cell survival and proliferation. Additionally, the compound may interact with other kinases and transcription factors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of compensatory pathways. These temporal effects highlight the importance of monitoring the compound’s stability and activity in long-term studies.
Dosage Effects in Animal Models
The effects of N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reduced tumor growth and improved survival rates in cancer models . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound. The metabolites are then excreted through the kidneys. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is determined by its physicochemical properties, such as lipophilicity and molecular weight.
Subcellular Localization
The subcellular localization of N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules . Additionally, it may translocate to the nucleus, affecting nuclear transcription factors and gene expression. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
属性
IUPAC Name |
N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)19(14(2)24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCNNPQHIWFUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

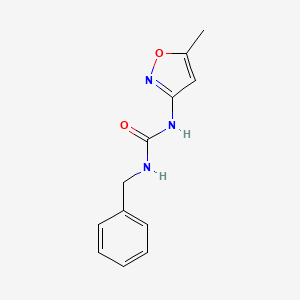
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B2637357.png)

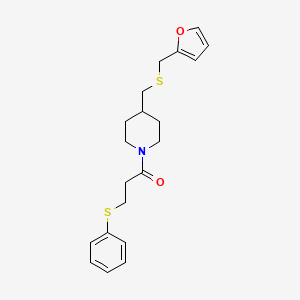
![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)
![6-Cyclopropyl-2-[[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2637363.png)
![2-[(3As,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol](/img/structure/B2637365.png)

![1-Azabicyclo[3.3.1]nonan-3-one;hydrochloride](/img/structure/B2637368.png)
